Carbidopa

Catalog No.
S522682
CAS No.
38821-49-7
M.F
C10H16N2O5
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbidopa

CAS Number

38821-49-7

Product Name

Carbidopa

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Synonyms

Carbidopa, Carbidopa, (R)-Isomer, Carbidopa, (S)-Isomer, Lodosin, Lodosyn, Methyldopahydrazine, MK 485, MK 486, MK-485, MK-486, MK485, MK486

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Peripheral Dopa Decarboxylase Inhibition:

Levodopa, when administered orally, is converted to dopamine by a peripheral enzyme called Dopa decarboxylase. This conversion occurs even before Levodopa reaches the brain, leading to several side effects like nausea and vomiting. Carbidopa acts as a peripheral Dopa decarboxylase inhibitor. It prevents the peripheral conversion of Levodopa, allowing a higher proportion to reach the brain and exert its therapeutic effect. This significantly reduces side effects associated with Levodopa alone [Source: ""].

Increased Levodopa Bioavailability:

By inhibiting peripheral Dopa decarboxylase, carbidopa ensures that more Levodopa enters the central nervous system. This translates to increased bioavailability of Levodopa at the target site in the brain, leading to improved symptom control in PD patients [Source: ""].

Reduced Levodopa Dosage:

The presence of carbidopa allows for a lower Levodopa dosage to achieve the same therapeutic effect. This is crucial because high doses of Levodopa can lead to long-term complications like dyskinesias (involuntary movements). Carbidopa, by maximizing Levodopa's efficacy, helps maintain symptom control while minimizing the risk of these complications [Source: ""].

Emerging Areas of Carbidopa Research

Beyond its established role in PD treatment, recent research suggests potential applications of carbidopa in other areas:

Autoimmunity:

Studies have shown that carbidopa might possess immunomodulatory properties. It has been observed to inhibit T cell activation, potentially offering therapeutic benefits in various autoimmune disorders [Source: ""].

Carbidopa is a pharmaceutical compound primarily used in conjunction with levodopa to treat Parkinson's disease. Its chemical formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4}, and it has a molar mass of approximately 226.23 g/mol. Carbidopa functions as an inhibitor of aromatic L-amino acid decarboxylase, an enzyme responsible for the conversion of levodopa to dopamine in the peripheral tissues. By inhibiting this enzyme, carbidopa increases the availability of levodopa that can cross the blood-brain barrier, thereby enhancing its therapeutic effects while reducing peripheral side effects such as nausea and vomiting .

As mentioned earlier, carbidopa's mechanism of action revolves around inhibiting peripheral dopa decarboxylase. Levodopa, when administered alone, is extensively broken down in the body before reaching the brain. Carbidopa prevents this breakdown, allowing a higher concentration of levodopa to reach the brain and be converted into dopamine, the neurotransmitter deficient in Parkinson's disease []. This increased dopamine level helps improve motor function in patients.

Carbidopa is generally well-tolerated, but side effects like nausea, vomiting, and involuntary movements can occur []. It should not be used with certain medications and can worsen some medical conditions []. Carbidopa itself is not listed as a hazardous material.

, primarily involving its hydrazine group. One significant reaction is its selective condensation with aldehydes, such as vanillin, which allows for colorimetric detection in pharmaceutical formulations. This reaction results in the formation of a colored azine product, facilitating quantification of carbidopa in various samples . Additionally, carbidopa itself can be metabolized into several metabolites through oxidation and decarboxylation pathways, which include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid .

Carbidopa's primary biological activity lies in its ability to inhibit aromatic L-amino acid decarboxylase in the peripheral nervous system. This inhibition prevents the premature conversion of levodopa to dopamine outside the central nervous system, allowing more levodopa to reach the brain where it can be converted to dopamine . The drug does not cross the blood-brain barrier, thereby ensuring that its action is limited to peripheral tissues. This mechanism is crucial for managing symptoms of Parkinson's disease effectively.

Carbidopa is primarily utilized in combination with levodopa for the treatment of Parkinson's disease and Parkinson-like symptoms. It enhances the efficacy of levodopa therapy by preventing its breakdown before it reaches the brain, thus improving motor function in patients suffering from dopamine deficiency . Additionally, carbidopa has been explored for use in formulations aimed at reducing nausea associated with levodopa treatment .

Carbidopa has several important interactions that can affect its efficacy and safety profile. Notably, co-administration with monoamine oxidase inhibitors can lead to severe adverse effects due to increased levels of dopamine and other neurotransmitters . Studies have shown that carbidopa also interacts with other medications that influence dopaminergic pathways, necessitating careful monitoring during concurrent use.

Several compounds share similarities with carbidopa in terms of structure or function. Below is a comparison highlighting their unique attributes:

Compound NameChemical FormulaMechanism of ActionUnique Features
LevodopaC9H11NO4C_{9}H_{11}NO_{4}Precursor to dopamine; crosses blood-brain barrierDirectly converted to dopamine
BenserazideC11H13N3O4C_{11}H_{13}N_{3}O_{4}Aromatic L-amino acid decarboxylase inhibitorSimilar action but different structure
EntacaponeC13H17N3O5C_{13}H_{17}N_{3}O_{5}Catechol-O-methyltransferase inhibitorProlongs effect of levodopa
TolcaponeC14H15N3O5C_{14}H_{15}N_{3}O_{5}Catechol-O-methyltransferase inhibitorMore potent than entacapone

Carbidopa stands out due to its specific role in inhibiting peripheral metabolism of levodopa without crossing into the central nervous system, making it essential for effective Parkinson's treatment when combined with levodopa .

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

244.10592162 g/mol

Monoisotopic Mass

244.10592162 g/mol

Boiling Point

Decomposes

Heavy Atom Count

17

Melting Point

203-208 °C

UNII

MNX7R8C5VO

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (52.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (42.22%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carbidopa is indicated with [levodopa] for the treatment of symptoms of idiopathic Parkinson disease, postencephalitic parkinsonism and symptomatic parkinsonism followed by carbon monoxide or manganese intoxication. The combination therapy is administered for the reduction of [levodopa]-driven nausea and vomiting. The product of carbidopa should be used in patients where the combination therapy of carbidopa/[levodopa] provide less than the adequate daily dosage. As well carbidopa can be used in patients where the dosages of carbidopa and [levodopa] require individual titration.
FDA Label

Livertox Summary

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.

MeSH Pharmacological Classification

Antiparkinson Agents

Mechanism of Action

Carbidopa is an inhibitor of the DDC which in order, inhibits the peripheral metabolism of levodopa. DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine. DDC can be found in the body periphery and in the blood-brain barrier. The action of carbidopa is focused on peripheral DDC as this drug cannot cross the blood-brain barrier. Hence, it will prevent the metabolism of [levodopa] in the periphery but it will not have any activity on the generation of dopamine in the brain.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

When [levodopa]/carbidopa is administered orally, 40-70% of the administered dose is absorbed. Once absorbed, carbidopa shows bioavailability of 58%. A maximum concentration of 0.085 mcg/ml was achieved after 143 min with an AUC of 19.28 mcg.min/ml.
In animal studies, 66% of the administered dose of carbidopa was eliminated via the urine while 11% was found in feces. These studies were performed in humans and it was observed a urine excretion covering 50% of the administered dose.
The volume of distribution reported for the combination therapy of carbidopa/[levodopa] is of 3.6 L/kg. However, carbidopa is widely distributed in the tissues, except in the brain. After one hour, carbidopa is found mainly in the kidney, lungs, small intestine and liver.
The reported clearance rate for the combination therapy of [levodopa]/carbidopa is 51.7 L/h.

Metabolism Metabolites

The loss of the hydrazine functional group (probably as molecular nitrogen) represents the major metabolic pathway for carbidopa. There are several metabolites of carbidopa metabolism including 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid, 3-(3-hydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid, 3-(3-hydroxyphenyl)-2-methyllactic acid, and 3,4-dihydroxyphenylacetone (1,2).

Wikipedia

Carbidopa

Biological Half Life

The reported half-life of carbidopa is of approximately 107 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types